molecular formula C24H23N5O2 B2887063 2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2191216-78-9

2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2887063
CAS RN: 2191216-78-9
M. Wt: 413.481
InChI Key: MHBGKVIQBKXKAN-UHFFFAOYSA-N
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Description

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The formula of indole is “C 8 H 7 N” is also known as 1H-benzo [b] pyrrole .


Synthesis Analysis

In a study, some new sulfonamide-based indole derivatives were synthesized by using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular structure of indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives typically involve the use of 1H-indole -2 carboxylic acid as a starting material .


Physical And Chemical Properties Analysis

Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which form part of the compound’s structure, have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, possibly offering a new avenue for treating viral infections.

Anti-inflammatory Properties

The indole moiety is also associated with anti-inflammatory properties . Given the prevalence of indole in pharmacologically active compounds, it’s plausible that our compound could be utilized in the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis or asthma .

Anticancer Potential

Indole derivatives have been found to possess anticancer activities . They can bind with high affinity to multiple receptors, which is crucial in the development of cancer therapeutics. The compound may serve as a lead structure for designing novel anticancer agents .

Antimicrobial and Antibacterial Effects

Research has indicated that indole and its derivatives can have antimicrobial and antibacterial effects , particularly against Gram-negative bacteria such as Klebsiella pneumonia . This property could be harnessed to create new antibiotics, especially in the face of rising antibiotic resistance.

Antidiabetic Applications

The indole scaffold is found in many synthetic drug molecules with antidiabetic effects . This compound could be explored for its potential to act on biological pathways related to diabetes, offering a new strategy for managing this chronic disease .

Agricultural Uses: Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating plant growth. By extension, our compound might be used in agriculture to develop new formulations that can influence plant growth and productivity .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways

Pharmacokinetics

Indole derivatives are known to be biologically active and have been found in many important synthetic drug molecules . This suggests that the compound could have favorable pharmacokinetic properties that contribute to its bioavailability.

Result of Action

Given the various biological activities associated with indole derivatives , it’s likely that this compound could have a range of molecular and cellular effects

properties

IUPAC Name

2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c30-23-4-3-21(19-5-10-25-11-6-19)27-29(23)16-17-8-13-28(14-9-17)24(31)20-2-1-18-7-12-26-22(18)15-20/h1-7,10-12,15,17,26H,8-9,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBGKVIQBKXKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

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